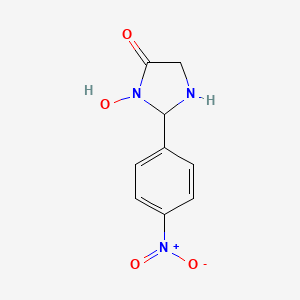
3-Hydroxy-2-(4-nitrophenyl)imidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-(4-nitrophenyl)imidazolidin-4-one is a heterocyclic compound with the molecular formula C₉H₉N₃O₄ and a molecular weight of 223.185 g/mol It is characterized by the presence of an imidazolidinone ring substituted with a hydroxy group at the 3-position and a nitrophenyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(4-nitrophenyl)imidazolidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-nitrobenzaldehyde with glycine in the presence of a base, followed by cyclization to form the imidazolidinone ring . The reaction conditions often include heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-2-(4-nitrophenyl)imidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-2-(4-nitrophenyl)imidazolidin-4-one.
Reduction: Formation of 3-hydroxy-2-(4-aminophenyl)imidazolidin-4-one.
Substitution: Formation of various substituted imidazolidinones depending on the nucleophile used.
Applications De Recherche Scientifique
3-Hydroxy-2-(4-nitrophenyl)imidazolidin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antioxidant agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: Its interactions with biological molecules are studied to understand its mechanism of action and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2-(4-nitrophenyl)imidazolidin-4-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the imidazolidinone ring can interact with enzymes and receptors. These interactions can lead to various biological effects, including antimicrobial activity and antioxidant properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenylimidazolidin-4-one: Lacks the nitro group, leading to different chemical reactivity and biological activity.
2-Aminothiazol-4-one: Contains a thiazole ring instead of an imidazolidinone ring, resulting in distinct properties and applications.
Uniqueness
3-Hydroxy-2-(4-nitrophenyl)imidazolidin-4-one is unique due to the presence of both a hydroxy group and a nitrophenyl group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
27223-98-9 |
|---|---|
Formule moléculaire |
C9H9N3O4 |
Poids moléculaire |
223.19 g/mol |
Nom IUPAC |
3-hydroxy-2-(4-nitrophenyl)imidazolidin-4-one |
InChI |
InChI=1S/C9H9N3O4/c13-8-5-10-9(11(8)14)6-1-3-7(4-2-6)12(15)16/h1-4,9-10,14H,5H2 |
Clé InChI |
CFFVILAHGOZRQM-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C(N1)C2=CC=C(C=C2)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


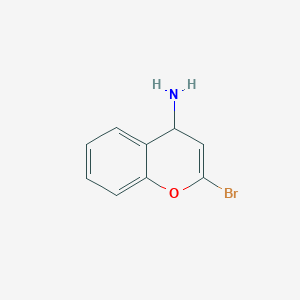
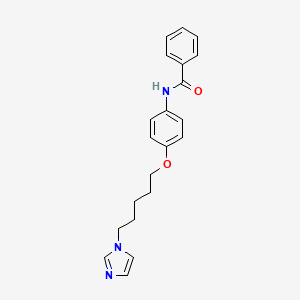
![Ethyl (3S,4'R)-5-bromo-3'-(cyClohexanecarbonyl)-1-methyl-2-oxospiro[indoline-3,2'-thiazolidine]-4'-carboxylate](/img/structure/B12942379.png)
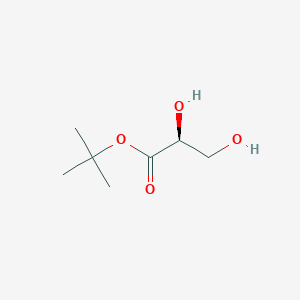
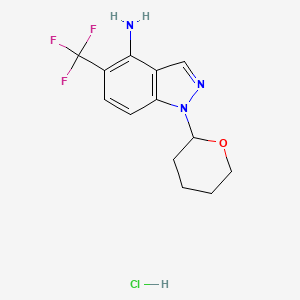
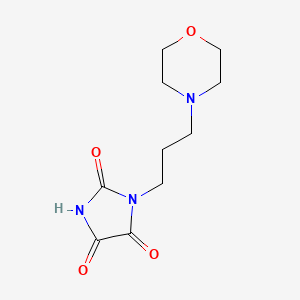
![2-Bromo-7-(3-chlorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B12942407.png)
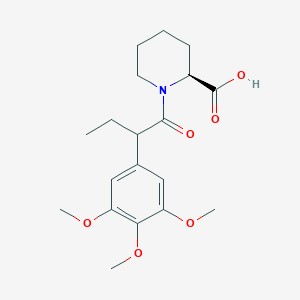

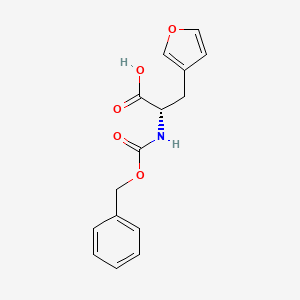
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12942439.png)

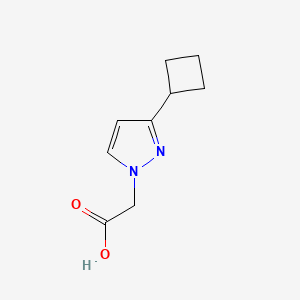
![2H-Imidazo[5,1-B][1,3]oxazine](/img/structure/B12942456.png)
